2-(2-phenyl-1H-imidazol-4-yl)acetonitrile
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Description
“2-(2-phenyl-1H-imidazol-4-yl)acetonitrile” is used to produce 2-(1H-imidazol-4-yl)-3-phenyl-acrylonitrile at ambient temperature .
Synthesis Analysis
The synthesis of “this compound” involves the Mannich base technique using a Cu (II) catalyst . The compound has a molecular weight of 183.21 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H9N3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14)
. Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used to produce 2-(1H-imidazol-4-yl)-3-phenyl-acrylonitrile .Physical and Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature . It has a molecular weight of 183.21 .Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives can inhibit the proliferation of certain cancer cell lines .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Some imidazole derivatives have been reported to inhibit the proliferation of certain cancer cell lines .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental factors such as reaction conditions .
Properties
IUPAC Name |
2-(2-phenyl-1H-imidazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFNKNXNXZWFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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